molecular formula C7H4Cl4 B106289 2,3,4,5-Tetrachlorotoluene CAS No. 1006-32-2

2,3,4,5-Tetrachlorotoluene

Cat. No. B106289
CAS RN: 1006-32-2
M. Wt: 229.9 g/mol
InChI Key: ZLELNPSBDOUFHN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorotoluene (2,3,4,5-TCT) is an aromatic compound that is used in a variety of applications including as a solvent and as a reagent for the synthesis of other compounds. It is also known as tetrachlorotoluene, tetrachlorotoluol, and tetrachlorotoluene. 2,3,4,5-TCT is a colorless, volatile liquid with a sweet, pungent odor and a boiling point of 194-195°C. It is soluble in water and alcohol, and it is used as a solvent in many industrial processes. 2,3,4,5-TCT is a common environmental pollutant and has been identified as a potential human carcinogen.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Approaches : 2,3,4,5-Tetrachlorotoluene has been a subject of synthesis studies. Nishiyama et al. (1965) attempted to synthesize this compound as a precursor for 2,3,5,6-tetrachlorophenylacetic acid, a potential herbicide. They explored a method involving chlorination of p-toluene sulfonyl chloride followed by hydrolysis (Nishiyama, Fujikawa, Oyama, & Oyama, 1965).

  • Production of Strained Aromatic Chlorocarbons : Ballester, Molinet, & Castaǹer (1960) discussed the preparation of highly strained aromatic chlorocarbons, including 2,3,4,5-tetrachloro-1-trichloromethylbenzene, using a potent nuclear chlorinating agent. Their findings explain some phenomena related to molecular strain and distortion in these compounds (Ballester, Molinet, & Castaǹer, 1960).

Chemical Properties and Analysis

  • Structural and Electronic Effects : Kyushin, Matsuura, & Matsumoto (2006) synthesized 2,3,4,5-Tetrakis(dimethylsilyl)thiophene and studied how dimethylsilyl groups influence the structure and electronic properties of the thiophene ring, which is structurally related to this compound (Kyushin, Matsuura, & Matsumoto, 2006).

  • Solubility Analysis : The solubility of related compounds like 2,3,4,5-tetrabromothiophene has been measured and analyzed in various solvents by Wang et al. (2012), providing insights into solubility behaviors that can be relevant for this compound (Wang, Hu, Yang, Guo, & Shi, 2012).

Environmental and Biological Interactions

  • Biotransformation of Nitroaromatic Explosives : Research by Hawari et al. (2000) on the biotransformation of nitroaromatic explosives like TNT, which shares structural similarities with this compound, reveals insights into microbial degradation processes. This can be pertinent in understanding the environmental fate of such compounds (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

  • Molecular Behavior and Properties : Studies on molecular properties, like the hindered rotation in chlorotoluene derivatives (Schaefer, Schwenk, Macdonald, & Reynolds, 1968), provide a framework for understanding the behavior of this compound under different conditions (Schaefer, Schwenk, Macdonald, & Reynolds, 1968).

Applications in Other Fields

  • Synthesis of Coenzyme Q_0 : The synthesis of key intermediates like 2,3,4,5-tetramethoxytoluene, which can be derived from compounds like this compound, has applications in pharmaceuticals, as demonstrated by Jia (2010) (Jia, 2010).

  • Exploration in Polymer Chemistry : The field of polymer chemistry, as explored by Hu et al. (2012), includes the synthesis and properties of complex molecules that may be derived from or related to this compound, showcasing its potential in materials science (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).

Safety and Hazards

2,3,4,5-Tetrachlorotoluene is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Target of Action

2,3,4,5-Tetrachlorotoluene is a chlorinated aromatic hydrocarbon

Mode of Action

It is known that it can be used as a precursor in the manufacture of ethylene diamine , suggesting that it may interact with its targets through chemical reactions.

Biochemical Pathways

It is known to be used in the preparation of fatty acid carboxylates and amides , indicating that it may be involved in lipid metabolism.

Pharmacokinetics

Its molecular weight is 229.92 g/mol , and it has a predicted density of 1.497±0.06 g/cm3 . It has a melting point of 97-98 °C and a predicted boiling point of 279.9±35.0 °C . These properties may influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

1,2,3,4-tetrachloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELNPSBDOUFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905621
Record name 1,2,3,4-Tetrachloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006-32-2, 76057-12-0
Record name 2,3,4,5-Tetrachlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, methyl-, tetrachloro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrachloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrachloro-5-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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